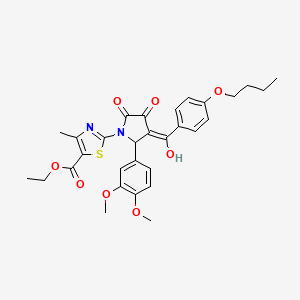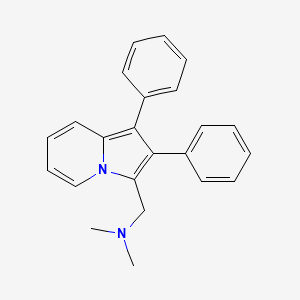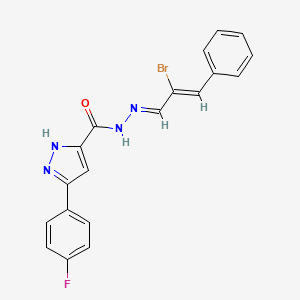![molecular formula C26H18N2 B12003327 6,12-Diphenyldibenzo[b,f][1,5]diazocine CAS No. 7139-42-6](/img/structure/B12003327.png)
6,12-Diphenyldibenzo[b,f][1,5]diazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12-Diphenyldibenzo[b,f][1,5]diazocine is a unique organic compound characterized by its tub-shaped, eight-membered central ring structure. This compound, with the molecular formula C26H18N2, has garnered significant interest in the field of organic chemistry due to its distinctive structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,12-Diphenyldibenzo[b,f][1,5]diazocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of biphenyl-2,2’-diamine with benzil in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 6,12-Diphenyldibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the diazocine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
6,12-Diphenyldibenzo[b,f][1,5]diazocine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6,12-Diphenyldibenzo[b,f][1,5]diazocine exerts its effects involves its ability to participate in electron transfer processes. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This flexibility allows it to interact with various molecular targets and pathways, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
6,7-Diphenyldibenzo[e,g][1,4]diazocine: This compound shares a similar structural framework but differs in the position of the nitrogen atoms and the overall ring structure.
5,6,11,12-Tetrahydrodibenzo[b,f][1,4]diazocine: Another related compound with a different degree of hydrogenation and ring configuration.
Uniqueness: 6,12-Diphenyldibenzo[b,f][1,5]diazocine stands out due to its tub-shaped, eight-membered central ring, which imparts unique electronic properties. This structural feature makes it particularly useful in studies involving electron transfer and molecular interactions .
Properties
CAS No. |
7139-42-6 |
|---|---|
Molecular Formula |
C26H18N2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6,12-diphenylbenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)28-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)27-25/h1-18H |
InChI Key |
UQIGJMYREVNYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=NC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)


![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)


![3-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12003300.png)


![Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester](/img/structure/B12003332.png)
![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12003337.png)

